(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide
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Overview
Description
(Z)-N’-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The presence of the trifluoromethyl group and the piperidine ring in its structure contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethyl-substituted piperidine derivative with an appropriate ethanimidamide precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group and piperidine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying specific biological pathways.
Medicine
In medicine, (Z)-N’-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide is investigated for its potential therapeutic effects. Its unique chemical properties may make it suitable for targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other products that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide involves its interaction with specific molecular targets. The trifluoromethyl group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-N’-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide: shares similarities with other piperidine derivatives and trifluoromethyl-substituted compounds.
Piperidine derivatives: These compounds often exhibit a wide range of biological activities and are used in drug discovery.
Trifluoromethyl-substituted compounds: The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly impact the compound’s reactivity and biological activity.
Uniqueness
The uniqueness of (Z)-N’-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H14F3N3O |
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Molecular Weight |
225.21 g/mol |
IUPAC Name |
N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C8H14F3N3O/c9-8(10,11)6-2-1-3-14(4-6)5-7(12)13-15/h6,15H,1-5H2,(H2,12,13) |
InChI Key |
QBKRYZHYODMWOS-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(CN(C1)C/C(=N/O)/N)C(F)(F)F |
Canonical SMILES |
C1CC(CN(C1)CC(=NO)N)C(F)(F)F |
Origin of Product |
United States |
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